

An In-depth Technical Guide to the Spectral Properties of Pigment Orange 16

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Compound of Interest

Compound Name: *Pigment orange 16*

Cat. No.: *B021492*

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Abstract: This technical guide provides a comprehensive overview of the spectral properties of **Pigment Orange 16** (C.I. 21160), a disazo pigment widely used in inks and coatings. It is intended for researchers, scientists, and professionals in chemical and materials science. This document details the available spectral data from UV-Visible and Raman spectroscopy, outlines detailed experimental protocols for these analytical techniques, and presents visualized diagrams of the pigment's synthesis and the analytical workflow. All quantitative data is summarized in tables for clarity and comparative analysis.

Introduction

Pigment Orange 16 (PO16) is an organic pigment belonging to the diarylide (or disazo) chemical class.^[1] Identified by the Colour Index name C.I. 21160 and CAS number 6505-28-8, it is known for producing a brilliant, reddish-orange shade.^{[2][3]} Its molecular structure, characterized by a large system of conjugated double bonds including two azo groups (-N=N-), is the primary determinant of its color and spectral characteristics.

This guide focuses on the core spectral properties of PO16, which are fundamental to its identification, quality control, and the study of its behavior in various matrices. It is critical to distinguish **Pigment Orange 16** from Reactive Orange 16 (C.I. 17757), a sulfonated reactive azo dye with a different chemical structure, CAS number (20262-58-2), and spectral properties.^{[4][5]} This document pertains exclusively to C.I. 21160.

Physicochemical Properties

A summary of the key physicochemical properties of **Pigment Orange 16** is provided below. This data is essential for understanding its behavior during sample preparation for spectral analysis.

Property	Value	Reference(s)
C.I. Name	Pigment Orange 16 (P.O. 16) / 21160	[1][2]
CAS Number	6505-28-8	[2][6]
Chemical Family	Disazo / Diarylide	[1][7]
Molecular Formula	C ₃₄ H ₃₂ N ₆ O ₆	[2][6]
Molecular Weight	620.65 g/mol	[2]
Appearance	Deep orange powder	[2]
Solubility	Insoluble in water and ethanol; Soluble in concentrated sulfuric acid.	[7]

Spectral Properties

The spectral properties of **Pigment Orange 16** arise from its molecular structure, specifically the interaction of electromagnetic radiation with its conjugated π -electron system.

UV-Visible (UV-Vis) Spectroscopy

The characteristic orange color of PO16 is due to its strong absorption of light in the blue-green region of the visible spectrum (approximately 450-500 nm). The remaining wavelengths are reflected, resulting in the observed orange hue. While specific absorption maxima (λ_{max}) in various solvents are not extensively detailed in the reviewed literature, the absorption is attributed to the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated azo chromophores.

Fluorescence Spectroscopy

Specific data regarding the fluorescence excitation and emission spectra of **Pigment Orange 16** are not readily available in the surveyed literature. Organic pigments, particularly those with

complex azo structures, may exhibit weak fluorescence. However, this property can be overshadowed by internal conversion processes or quenching. The presence of fluorescence can be a complicating factor in other spectral analyses, such as Raman spectroscopy, often necessitating the use of longer excitation wavelengths to mitigate its interference.[8][9]

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for the identification of organic pigments, including PO16.[8][10] It provides a unique vibrational fingerprint based on the inelastic scattering of monochromatic light. Analysis of azo pigments often reveals characteristic bands in the 1700-900 cm^{-1} region.

Raman Shift Region (cm^{-1})	Tentative Vibrational Assignment	Reference(s)
1700 - 1300	C=O stretching, aromatic ring vibrations	[8]
1598	Aromatic ring vibrations	[8]
Not Specified	N=N (azo) stretching, Amide bands	[8]

Methodologies and Experimental Protocols

Detailed and replicable protocols are crucial for obtaining high-quality spectral data. The following sections outline standardized procedures for the spectral analysis of **Pigment Orange 16**.

Protocol for UV-Visible Spectroscopy

This protocol describes the measurement of the absorbance spectrum of a **Pigment Orange 16** solution.

- Solvent Selection:** Due to its insolubility in water and ethanol, a suitable solvent must be chosen. Concentrated sulfuric acid is a known solvent, but for less destructive analysis, a high-boiling point organic solvent in which PO16 shows some solubility should be tested (e.g., DMSO, DMF).

- Sample Preparation:
 - Accurately weigh a small amount of dry PO16 powder.
 - Dissolve the pigment in the chosen solvent to prepare a stock solution of known concentration.
 - Prepare a dilute solution from the stock (e.g., 4×10^{-5} M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.0 A.U.).[\[11\]](#)
- Instrumentation and Calibration:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to serve as the blank/reference.
 - Perform a baseline correction with the blank cuvette across the desired wavelength range (e.g., 200-800 nm).[\[12\]](#)
- Data Acquisition:
 - Rinse and fill a matching quartz cuvette with the pigment solution.
 - Place the sample cuvette in the spectrophotometer.
 - Initiate the scan. The instrument will record absorbance as a function of wavelength.[\[13\]](#)
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).[\[11\]](#)

Protocol for Raman Spectroscopy

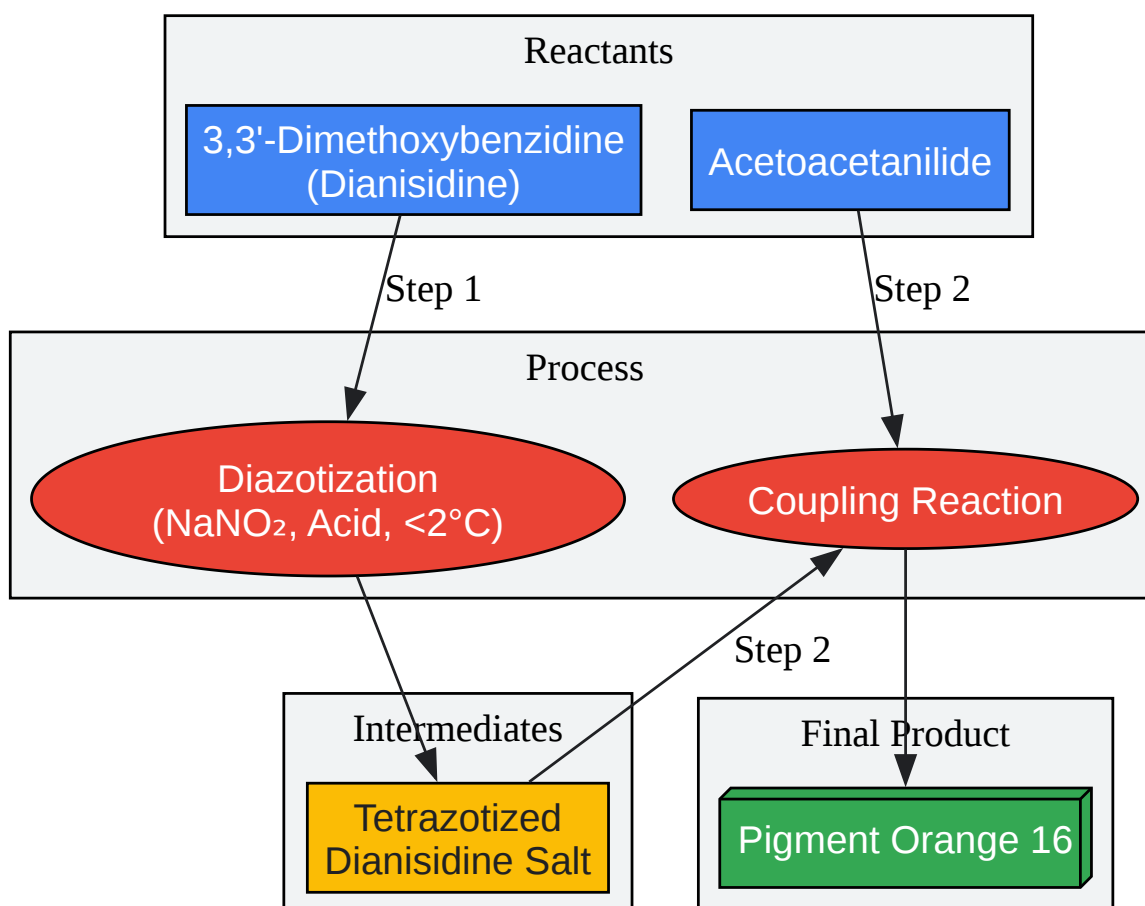
This protocol is designed for the identification of **Pigment Orange 16** in its solid state.

- Sample Preparation:

- Place a small amount of the dry PO16 powder onto a clean glass microscope slide.[\[8\]](#)
- Alternatively, press the powder into a small pellet.
- If analyzing the pigment in situ (e.g., in a paint film), focus the microscope directly on the area of interest.
- Instrumentation:
 - Use a dispersive micro-Raman spectrometer equipped with a microscope.[\[8\]](#)
 - Select an appropriate excitation laser. A 785 nm diode laser is often preferred for organic pigments to minimize fluorescence interference.[\[8\]](#)[\[14\]](#)
- Data Acquisition:
 - Set the laser power to a low level (e.g., 10-20 mW) to avoid thermal degradation of the sample.[\[14\]](#)
 - Focus the laser onto the sample using the microscope objective.
 - Set the spectral range for data collection (e.g., 100-2000 cm^{-1}).[\[9\]](#)
 - Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10-second acquisition, 10 averages).[\[14\]](#)
 - Collect the Raman spectrum.
- Data Processing:
 - If necessary, perform a baseline correction to remove any residual fluorescence background.[\[14\]](#)
 - Identify the wavenumbers (in cm^{-1}) of the characteristic Raman peaks.
 - Compare the resulting spectrum to a reference library or published spectra for positive identification.

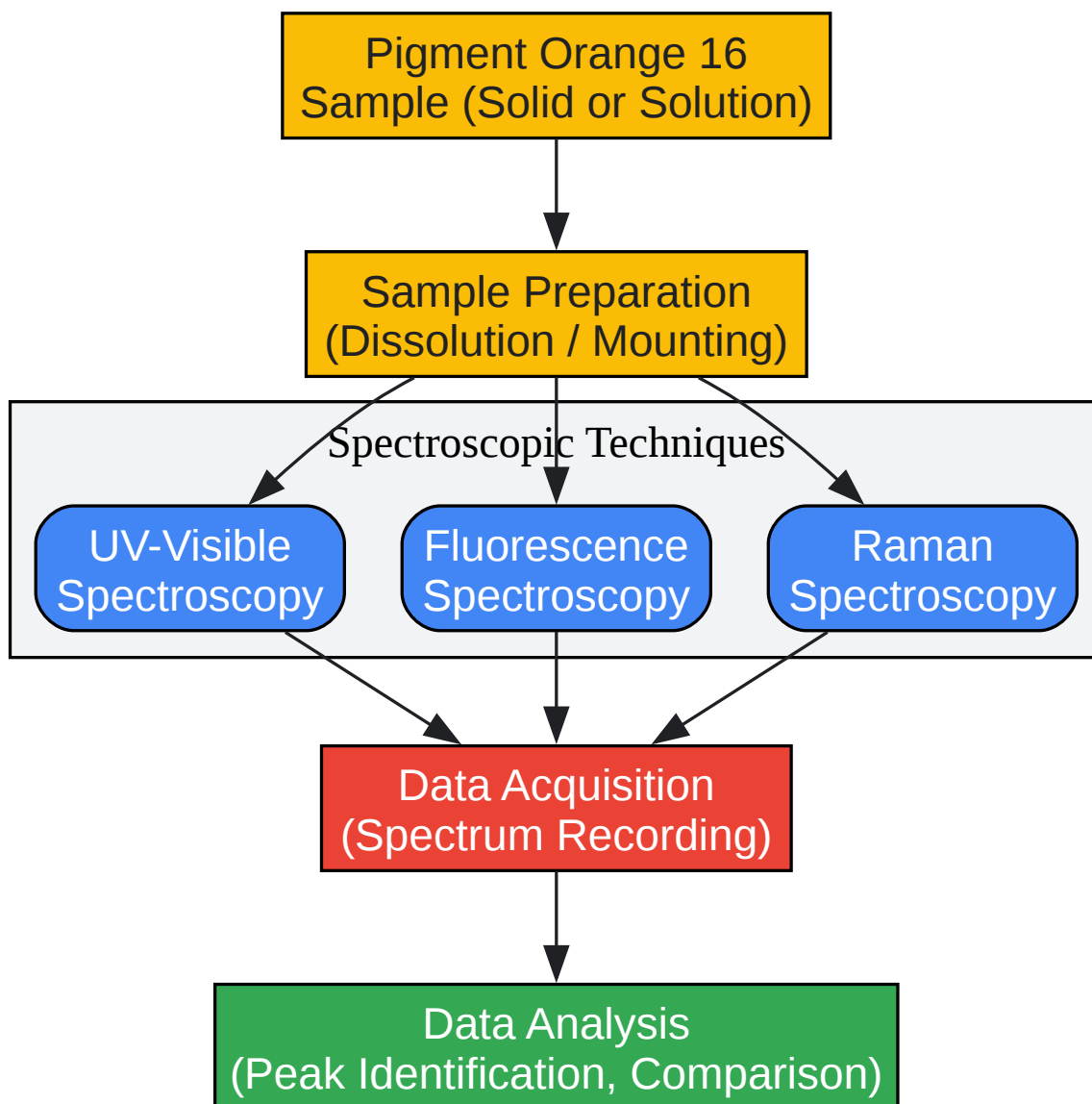
Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the chemical synthesis of **Pigment Orange 16** and a general workflow for its spectral analysis.



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Caption: Chemical synthesis pathway of **Pigment Orange 16**.^{[2][15][16]}



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Caption: General experimental workflow for spectral analysis.

Conclusion

This guide has consolidated the available spectral information for **Pigment Orange 16** (C.I. 21160). While specific UV-Vis and fluorescence data are sparse in the literature, Raman spectroscopy stands out as a definitive method for its characterization. The provided

experimental protocols offer a standardized basis for researchers to obtain reliable and reproducible spectral data. The visualized workflows further clarify the pigment's synthesis and the logical steps involved in its analysis. Accurate spectral characterization is paramount for the quality control, application development, and scientific study of this important organic pigment.

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